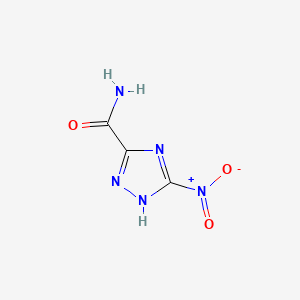

3-Nitro-1H-1,2,4-triazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSUITKFIIPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Nitro 1h 1,2,4 Triazole 5 Carboxamide

Synthetic Pathways to the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole ring is a well-documented area of organic synthesis, with several reliable methods available for creating its derivatives. These pathways often begin with acyclic precursors that undergo cyclization reactions.

Conventional Multistep Synthesis Routes for 1,2,4-Triazole Derivatives

Traditional methods for synthesizing the 1,2,4-triazole ring system are versatile and can be adapted to a wide range of substrates, allowing for the introduction of various functional groups. These routes typically involve the condensation and subsequent cyclization of nitrogen-rich starting materials.

A common and effective method for the synthesis of 1,2,4-triazole derivatives involves the use of carboxylic acid hydrazides. These compounds serve as key building blocks that can react with a variety of one-carbon synthons to form the triazole ring. For instance, the reaction of hydrazides with nitrile derivatives represents a typical dehydrated condensation process to form the triazole ring, although this can require high temperatures. organic-chemistry.org A more contemporary approach involves the coupling of carboxylic acids with acyl hydrazides in a modular, three-step procedure that can be suitable for both small-scale discovery and larger-scale development. energetic-materials.org.cn

Another versatile method is the reaction of carboxylic acid derivatives with agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a hydrazine (B178648) source, such as hydrazinophthalazine, which can produce 1,2,4-triazole derivatives in good yields. organic-chemistry.orgnih.gov This approach highlights the operational simplicity and value in generating new compounds with potential pharmacological activity. organic-chemistry.org

| Starting Materials | Reagents | Key Features | Reference |

| Carboxylic Acids, Acyl Hydrazides | Propylphosphonic anhydride (B1165640), N,N-diisopropylethylamine | Modular 3-step procedure, tolerates various substituents. | energetic-materials.org.cn |

| Carboxylic Acid Derivatives, Hydrazinophthalazine | EDC, HOBT | Simple and useful method, good yields (75-85%). | organic-chemistry.orgnih.gov |

| Hydrazides, Nitrile Derivatives | Dehydrating conditions | Classic condensation, may require high temperatures. | organic-chemistry.org |

This table summarizes common synthetic strategies for 1,2,4-triazoles starting from carboxylic acid hydrazides and their derivatives.

Thiosemicarbazides are highly versatile precursors for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. The cyclization of thiosemicarbazides is a robust strategy for forming the triazole ring, often proceeding with high efficiency. researchgate.netuni-muenchen.demdpi.com The reaction typically involves the condensation of a thiosemicarbazide (B42300) derivative with a suitable electrophile, followed by an intramolecular cyclization.

One established method is the reaction of thiosemicarbazides with carboxylic acids or their derivatives. For example, the cyclization of 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substituted thiosemicarbazides in the presence of a base like aqueous sodium hydroxide (B78521) yields the corresponding 1,2,4-triazole-3-thione derivatives. organic-chemistry.org These thione derivatives can be further modified if necessary. The reaction of thiosemicarbazide itself with compounds containing carbonyl (C=O) or imine (C=N) groups provides an elegant route to biologically active triazoles under mild conditions. researchgate.netuni-muenchen.demdpi.com

| Precursor | Reagent/Condition | Product Type | Reference |

| Thiosemicarbazides | Aqueous NaOH | 1,2,4-Triazole-3-thiones | organic-chemistry.orgijsr.net |

| Thiosemicarbazide | Compounds with C=O or C=N groups | Substituted 1,2,4-triazoles | researchgate.netuni-muenchen.demdpi.com |

| Acid Hydrazides, Isothiocyanates | Base (e.g., NaOH) | 1,2,4-Triazole-3-thiones | ijsr.net |

This table outlines key methods for the synthesis of 1,2,4-triazole derivatives using thiosemicarbazide precursors.

Aminoguanidine (B1677879) bicarbonate is an important reagent for the synthesis of 3-amino-1,2,4-triazole derivatives. It can undergo condensation reactions with carboxylic acids under acidic conditions to form the triazole ring. researchgate.net This method is particularly useful for producing 5-substituted 3-amino-1,2,4-triazoles. google.com

Microwave-assisted synthesis has been shown to be an effective green chemistry approach for this transformation. The direct condensation of carboxylic acids with aminoguanidine bicarbonate or hydrochloride under acidic catalysis and microwave irradiation can significantly improve the accessibility of these building blocks. google.comnih.gov This method is suitable for a range of carboxylic acids, including those with aliphatic substituents or a phenyl ring. google.com The reaction of aminoguanidine bicarbonate with benzoic acid, for example, produces 3-phenyl-1H-1,2,4-triazol-5-amine. frontiersin.org

| Aminoguanidine Salt | Co-reactant | Conditions | Key Advantage | Reference |

| Aminoguanidine Bicarbonate | Carboxylic Acids | Acid catalysis, Microwave irradiation | Green, straightforward, suitable for volatile acids | google.com |

| Aminoguanidine Hydrochloride | Carboxylic Acids | Acid catalysis | General and eco-friendly synthesis | nih.gov |

| Aminoguanidine Bicarbonate | Benzoic Acid | Condensation reaction | Direct formation of 5-phenyl-3-amino-1,2,4-triazole | frontiersin.org |

This table presents methods for synthesizing 1,2,4-triazole cores using aminoguanidine bicarbonate as a key starting material.

Introduction of the Nitro Group on the 1,2,4-Triazole Ring

The introduction of a nitro group onto the 1,2,4-triazole ring is a critical step in the synthesis of many energetic materials and some pharmacologically active compounds. uni-muenchen.defrontiersin.orgnih.gov This functionalization dramatically alters the electronic properties of the ring, imparting unique characteristics to the final molecule.

Direct Nitration Strategies

Direct nitration of a pre-formed 1,2,4-triazole ring is a common strategy to introduce a nitro group. This electrophilic substitution reaction typically requires strong nitrating agents due to the electron-deficient nature of the triazole ring.

A standard method for nitrating azoles is the use of a mixture of concentrated nitric acid and sulfuric acid. For the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), an explosive material, the precursor 1,2,4-triazol-3-one is nitrated using 98% nitric acid. google.com Similarly, the nitration of other triazole derivatives, such as 5-(5-amino-1H-1,2,4-triazol-3-yl)-1,3,4-oxadiazol-2-amine, can be achieved with fuming nitric acid (98%). frontiersin.orgnih.gov Another effective nitration procedure involves treating 3-amino-1,2,4-triazole with a mixture of concentrated nitric acid and sodium nitrite (B80452) at low temperatures (0 to -5 °C), which yields 3-nitro-1H-1,2,4-triazole. researchgate.net

For the specific synthesis of 3-Nitro-1H-1,2,4-triazole-5-carboxamide, a direct nitration of 1H-1,2,4-triazole-5-carboxamide would likely employ these harsh conditions. The carboxamide group is generally deactivating, which would further necessitate potent nitrating mixtures. Careful control of reaction conditions would be essential to achieve selective nitration at the C3 position and to avoid unwanted side reactions or degradation of the starting material.

| Substrate | Nitrating Agent | Conditions | Product | Reference |

| 1,2,4-Triazol-3-one | 98% Nitric Acid | N/A | 3-Nitro-1,2,4-triazol-5-one | google.com |

| 3-Amino-1,2,4-triazole | Conc. HNO₃, NaNO₂ | 0 to -5 °C | 3-Nitro-1H-1,2,4-triazole | researchgate.net |

| 5-(5-amino-1H-1,2,4-trizol-3-yl)-1,3,4-oxadiazol-2-amine | Fuming HNO₃ (98%) | N/A | Diazonium ylide product via nitration/diazotization | frontiersin.orgnih.gov |

This table details various direct nitration strategies employed for the synthesis of nitro-substituted 1,2,4-triazoles.

Synthesis from Nitro-Olefin Precursors via Cycloaddition

The synthesis of triazole rings from nitro-olefin precursors typically involves a [3+2] cycloaddition reaction. While the Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a well-known method for synthesizing 1,2,3-triazoles, analogous strategies can be adapted for 1,2,4-triazoles. In the context of nitro-olefins, they can act as the two-atom component in a cycloaddition with a three-atom synthon.

For instance, a regioselective [3+2] cycloaddition of 4-azidofuroxans with 1-dimethylamino-2-nitroethylene (B45285) under p-toluenesulfonic acid (p-TSA) catalysis has been developed. This reaction proceeds through an eliminative azide-olefin cycloaddition pathway to afford (4-nitro-1,2,3-triazolyl)furoxans. researchgate.net Although this specific example leads to a 1,2,3-triazole, the principle of using a nitro-olefin as a precursor in cycloaddition reactions is a key strategy in heterocyclic synthesis. acs.orgnih.gov A plausible, though less commonly documented, pathway to the 1,2,4-triazole scaffold could involve the reaction of a nitro-substituted vinylogous amidine with a diazo species, or a related synthon providing the requisite nitrogen atoms.

Formation and Functionalization of the Carboxamide Moiety at the 5-Position

The carboxamide group at the C5 position is typically introduced from a carboxylic acid precursor, such as 5-Nitro-1H- acs.orgnih.govnih.govtriazole-3-carboxylic acid. scbt.com This carboxylic acid can be synthesized and then converted to the primary amide. The conversion process generally involves two steps: activation of the carboxylic acid, followed by amination.

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for forming the acyl chloride.

Amination: The activated acyl derivative is then reacted with ammonia (B1221849) (typically as aqueous or gaseous ammonia) or an ammonium (B1175870) salt to form the carboxamide.

This two-step sequence is a standard and effective method for creating the carboxamide functional group on the pre-formed 3-nitro-1,2,4-triazole (B13798) ring.

Modern and Green Chemistry Approaches in 1,2,4-Triazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-triazole derivatives. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. For the synthesis of 1,2,4-triazoles, microwave-assisted protocols offer substantial advantages over conventional heating methods. scipublications.commdpi.com

A notable green chemistry approach involves the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles through the direct reaction of a nitrile and a hydrazide without the use of a base or solvent. scipublications.com This method provides good yields in very short reaction times. scipublications.com Another efficient microwave-assisted method allows for the synthesis of 5-substituted 3-amino-1,2,4-triazoles directly from carboxylic acids and aminoguanidine bicarbonate, using a minimal amount of water and HCl as a catalyst at high temperatures (180 °C). mdpi.com These protocols highlight the potential for microwave technology to facilitate the rapid and efficient construction of the 1,2,4-triazole core, which can be subsequently nitrated and functionalized to yield the target compound. mdpi.comnih.gov

| Microwave Synthesis Method | Reactants | Key Conditions | Product Type | Advantages |

| Direct Reaction scipublications.com | Nitrile, Hydrazide | Solvent-free, Base-free, Microwave Irradiation | 3,5-disubstituted-1,2,4-triazole | Good yield, Short reaction time |

| Catalytic Condensation mdpi.com | Carboxylic Acid, Aminoguanidine Bicarbonate | HCl (1.5 equiv), 180 °C, Microwave Irradiation | 5-substituted-3-amino-1,2,4-triazole | High yield, Use of volatile acids |

Metal-Catalyzed Cycloaddition Reactions (e.g., Copper-Catalyzed Reactions)

Metal catalysis, particularly with copper, has revolutionized the synthesis of triazoles. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, primarily used for 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org However, copper catalysis is also instrumental in synthesizing 1,2,4-triazoles.

In 2009, the first transition-metal-catalyzed synthesis of 1,2,4-triazole derivatives was reported, involving a copper-catalyzed coupling of amidines with nitriles. scipublications.com Another efficient copper-catalyzed reaction between imidates and ammonium carbonate has been developed for the synthesis of symmetrically substituted 3,5-diaryl-1,2,4-triazoles. scipublications.com These methods provide access to the core 1,2,4-triazole ring, which can then undergo further modifications. While direct copper-catalyzed cycloadditions using nitro-olefins to form 1,2,4-triazoles are not as established as those for 1,2,3-triazoles, the versatility of copper catalysis remains a key area of research. acs.orgnih.gov

| Copper-Catalyzed Method | Reactants | Catalyst System | Product Type | Significance |

| Amidine-Nitrile Coupling scipublications.com | Amidines, Nitriles | Copper catalyst | 1,2,4-triazole derivatives | First transition-metal catalyzed synthesis of 1,2,4-triazoles |

| Imidate-Ammonium Carbonate Reaction scipublications.com | Imidates, Ammonium Carbonate | Copper catalyst | Symmetrically substituted 3,5-diaryl-1,2,4-triazoles | Novel and efficient route to diaryl triazoles |

Transition-Metal-Free Synthetic Strategies

Developing synthetic routes that avoid the use of transition metals is a central goal of green chemistry, as it can reduce cost and toxicity. Several transition-metal-free strategies for synthesizing 1,2,4-triazoles have been reported.

One such method involves an iodine-mediated, metal-free synthesis of symmetrical and unsymmetrical 3,5-disubstituted-1H-1,2,4-triazole derivatives from amidines and imidates. scipublications.com Additionally, one-pot microwave-assisted procedures using PEG400 as a green solvent have been developed for the synthesis of triazole-containing scaffolds from simple building blocks like substituted benzaldehydes and nitromethane, avoiding the handling of toxic nitroalkenes directly. nih.gov Another approach involves the 1,3-dipolar cycloaddition between an oxime and a hydrazonoyl chloride under basic conditions to produce trisubstituted 1,2,4-triazoles. scipublications.com These metal-free methods offer viable and more sustainable alternatives to traditional metal-catalyzed reactions. mdpi.com

Derivatization and Functionalization Reactions of this compound

Once synthesized, this compound can serve as a scaffold for creating a library of new chemical entities. The presence of the nitro group, the carboxamide, and the reactive N-H on the triazole ring allows for a variety of derivatization reactions.

A recent study detailed the synthesis of a series of 28 compounds based on the 3-nitro-1H-1,2,4-triazole scaffold using click chemistry. nih.gov In this work, the core structure was likely functionalized with an azide (B81097) or alkyne "handle" to participate in CuAAC reactions. This approach allows for the introduction of diverse substituents, leading to new analogs with potentially valuable biological activities. nih.gov For example, derivatization can occur via N-alkylation of the triazole ring or by modifying the primary carboxamide to secondary or tertiary amides through condensation reactions with various amines. These transformations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

N-Alkylation and N-Acylation Reactions of the Triazole Ring

The triazole ring of this compound possesses two secondary amine functionalities within the heterocyclic core, making it amenable to both N-alkylation and N-acylation reactions. These transformations are fundamental for creating a diverse range of derivatives.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the triazole ring, typically by reacting the parent molecule with alkyl halides or sulfates in the presence of a base. The choice of reagents and conditions is critical as it influences the reaction's efficiency and regioselectivity. Similarly, N-acylation involves the introduction of an acyl group, usually from an acyl chloride or anhydride, which can modify the electronic and physical properties of the molecule. Studies on related compounds, such as methyl 5-amino-1H- nih.govnih.govresearchgate.nettriazole-3-carboxylate, have shown that the presence of substituents significantly affects the ring's susceptibility to acylation. nih.gov For instance, acetylation of this related triazole with acetic anhydride resulted in the formation of two different diacetylated isomers. nih.gov

Regioselectivity Studies of Alkylation at N1 and N4

A significant challenge in the functionalization of the 1H-1,2,4-triazole ring is controlling the regioselectivity of the reaction. The ring contains two distinct nitrogen atoms (N1 and N4) that can be alkylated, often leading to a mixture of products. The electron-withdrawing nature of the nitro and carboxamide groups influences the nucleophilicity of the ring nitrogens, thereby affecting the site of substitution.

Research on analogous structures provides insight into this selectivity. For example, the alkylation of 1,2,4-triazole-3-carboxamides can result in the formation of three potential regioisomers, with substitution occurring at the N1, N2, or N4 positions. mdpi.com In studies involving the closely related 4(5)-nitro-1,2,3-triazole, alkylation in basic media consistently produced a mixture of N1, N2, and N3-alkylated products, irrespective of the reaction conditions or the nature of the alkylating agent. nih.gov The ratio of these isomers was found to be dependent on the solvent and the type of alkylating agent used. When alkyl halides or dialkyl sulfates were used in ethanol, the N2-substituted isomer (analogous to N4 in the 1,2,4-triazole system) was typically the major product. nih.gov This suggests that achieving high regioselectivity for either N1 or N4 alkylation of this compound would require careful optimization of reaction conditions.

Table 1: Regioselectivity in the Alkylation of 4(5)-Nitro-1,2,3-triazole with Various Agents

| Alkylating Agent | Base | Solvent | Isomer Ratio (N1:N2:N3) | Reference |

|---|---|---|---|---|

| n-PrI | NaOH | Ethanol | 35:56:9 | nih.gov |

| EtI | NaOH | Ethanol | 32:58:10 | nih.gov |

| Me₂SO₄ | NaOH | Ethanol | 29:62:9 | nih.gov |

| n-BuBr | KOH | Ethanol | 36:55:9 | nih.gov |

Note: The table describes the alkylation of 4(5)-nitro-1,2,3-triazole, a structural analog. The N1, N2, and N3 positions in this molecule correspond conceptually to the potential N1, N2, and N4 alkylation sites in a 1,2,4-triazole system.

Transformations of the Carboxamide Group

The carboxamide group (-CONH₂) at the 5-position of the triazole ring is a versatile functional group that can undergo several important chemical transformations. These reactions allow for the conversion of the carboxamide into other key functional groups, further expanding the synthetic utility of the parent molecule.

Common transformations for a carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid (3-nitro-1H-1,2,4-triazole-5-carboxylic acid) under either acidic or basic conditions. This transformation is often a key step in the synthesis of other derivatives, such as esters or acyl chlorides.

Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the carboxamide group into a nitrile (cyano) group, yielding 5-cyano-3-nitro-1H-1,2,4-triazole.

Reduction: The carboxamide can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The synthesis of related 1,2,4-triazole-3-carboxamides has been achieved by reacting the corresponding methyl carboxylate ester with an ammonia solution, a reaction known as ammonolysis. mdpi.com This facile conversion implies that the carboxamide group itself is a stable entity but can be manipulated under appropriate conditions.

Reactions at the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the triazole ring. It is also a key functional handle for further molecular modifications, with its reduction to an amino group being the most prominent transformation.

The reduction of the nitro group to an amine (yielding 3-amino-1H-1,2,4-triazole-5-carboxamide) is a critical step in the synthesis of many biologically active compounds. This transformation fundamentally alters the electronic properties of the heterocyclic system, converting a strong electron-withdrawing group into a strong electron-donating group. This reaction can be accomplished using a variety of standard reducing agents, including:

Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). nih.gov

Dissolving metal reductions (e.g., tin(II) chloride in hydrochloric acid, or iron in acetic acid).

In the context of medicinal chemistry, the nitro group of nitrotriazole-based compounds is often crucial for their mechanism of action. For instance, some 3-nitro-1H-1,2,4-triazole derivatives have shown promise as antitrypanosomatid agents, where their activity is linked to the enzymatic reduction of the nitro group by a type I nitroreductase (TcNTR I) within the target organism. nih.gov This biological reduction highlights the susceptibility of the nitro group to undergo this transformation.

After a thorough and comprehensive search for scientific literature and data pertaining specifically to the chemical compound This compound , it has been determined that there is a notable absence of published research required to construct the article as per the provided detailed outline.

The conducted searches did not yield any specific studies on the crystallographic analysis, polymorphism, or spectroscopic characterization of This compound . The available scientific data is consistently focused on related, but structurally distinct, compounds such as 3-nitro-1,2,4-triazole (which lacks the 5-carboxamide group) and 3-nitro-1,2,4-triazol-5-one (NTO) (which possesses a ketone group instead of a carboxamide).

Given the strict instructions to focus solely on This compound and to adhere rigidly to the specified outline, it is not possible to generate a scientifically accurate and verifiable article. Extrapolating data from related molecules would be scientifically unsound and would not meet the requirements of the request.

Therefore, this request cannot be fulfilled due to the lack of specific, published scientific information for the target compound.

Advanced Structural Elucidation and Theoretical Characterization of 3 Nitro 1h 1,2,4 Triazole 5 Carboxamide

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Nitro-1H-1,2,4-triazole-5-carboxamide. It provides detailed information about the carbon-hydrogen framework, the presence of tautomers, and the distinct nitrogen environments within the molecule.

The ¹H and ¹³C NMR spectra provide the primary data for confirming the covalent structure of the compound. While specific spectral data for this compound is not widely published, its features can be reliably predicted based on its parent compound, 3-Nitro-1,2,4-triazole (B13798) (NTR), and the known effects of a carboxamide substituent.

For the parent compound, 3-Nitro-1,2,4-triazole, the single proton on the triazole ring (C-H) typically appears as a singlet in the ¹H NMR spectrum. researchgate.net In ¹³C NMR, two distinct signals are observed corresponding to the two carbon atoms of the triazole ring. researchgate.netchemicalbook.com

Table 1: Experimental NMR Data for 3-Nitro-1,2,4-triazole (Parent Compound) in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

|---|---|---|---|---|

| ¹H | ~8.86 | Singlet | CH of triazole ring | researchgate.net |

| ¹³C | ~163.1 | - | C -NO₂ | researchgate.net |

| ¹³C | ~146.3 | - | C -H | researchgate.net |

Note: The assignment of C3 and C5 in the parent compound can be ambiguous due to tautomerism.

For this compound, the introduction of the carboxamide group (-CONH₂) would introduce characteristic signals. The ¹H spectrum is expected to show a broad singlet corresponding to the two amide protons (-NH₂ ), typically in the range of 7.0-8.5 ppm, with its exact position being dependent on solvent and concentration. The proton on the triazole ring would remain, though its chemical shift may be slightly altered by the new substituent.

The ¹³C NMR spectrum would be expected to show three signals for the three distinct carbon atoms: one for the nitro-substituted carbon (C3), one for the carboxamide-substituted carbon (C5), and one for the carbonyl carbon of the amide group, which typically resonates in the range of 160-170 ppm.

Tautomerism Elucidation: The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms (1H, 2H, and 4H). In an unsubstituted or symmetrically substituted ring, rapid proton exchange can make certain positions chemically equivalent on the NMR timescale. However, in an asymmetrically substituted molecule like this compound, the tautomers are non-equivalent, and separate signals for each might be observable, particularly at low temperatures where the exchange rate is slowed. Variable-temperature NMR studies would be instrumental in identifying the predominant tautomer in solution and determining the thermodynamic parameters of the exchange process.

With five nitrogen atoms in chemically distinct environments (three in the triazole ring, one in the nitro group, and one in the carboxamide group), multinuclear NMR, particularly ¹⁵N NMR, is exceptionally informative. ilpi.com While ¹⁴N NMR is possible, its utility is often limited by the large quadrupole moment of the ¹⁴N nucleus, which leads to very broad signals. ¹⁵N NMR, although less sensitive, provides much sharper signals and more precise chemical shift information.

For related nitrotriazoles, distinct signals are observed for the different nitrogen atoms. acs.org The nitrogen in the nitro group is typically found significantly downfield, while the ring nitrogens have characteristic shifts that can help distinguish between tautomeric forms. acs.orgrsc.org The amide nitrogen would be expected to resonate in a well-established region for primary amides.

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments

| Nitrogen Environment | Expected δ Range (ppm, rel. to CH₃NO₂) | Notes |

|---|---|---|

| Triazole Ring (N1, N2, N4) | -150 to -50 | The exact shifts are highly sensitive to the position of the N-H proton and electronic effects of substituents. |

| Nitro Group (-N O₂) | -20 to 20 | Typically the most downfield signal. |

| Carboxamide Group (-CON H₂) | -280 to -260 | Generally found significantly upfield. |

These are general ranges; specific values require experimental measurement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint and confirming the presence of key functional groups.

The IR spectrum of this compound would be dominated by the strong absorptions of its two principal functional groups. Data from the parent compound, 3-Nitro-1,2,4-triazole, confirms the vibrations associated with the nitro group and the triazole ring. researchgate.netchemicalbook.com

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) for Analogous Structures |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 - 1520 | researchgate.net |

| Symmetric Stretch | ~1350 - 1320 | researchgate.net | |

| Carboxamide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | ~3400 - 3100 (two bands) | nist.gov |

| C=O Stretch (Amide I) | ~1680 - 1640 | nist.gov | |

| N-H Bend (Amide II) | ~1640 - 1600 | nist.gov | |

| Triazole Ring | N-H Stretch | ~3150 | researchgate.net |

| C=N & N-N Stretches | ~1500 - 1200 | nih.gov | |

| Ring Bending/Deformation | ~1100 - 800 | nih.gov |

The most diagnostic bands for the nitro group are its strong asymmetric and symmetric stretching vibrations. The carboxamide group is identified by the N-H stretching bands and the very strong C=O stretching band (Amide I). Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the triazole ring. nih.gov

Thione-thiol tautomerism is a phenomenon observed in heterocyclic compounds containing a thioamide group, where a proton can shuttle between the nitrogen and sulfur atoms (C=S, N-H ⇌ C-SH, N=C). This type of tautomerism is specifically relevant to derivatives of 3-Nitro-1H-1,2,4-triazole that have been modified to contain a thione group, for example, at the 5-position, creating a triazole-thione. For the title compound, this compound, which contains a carboxamide group instead of a thione, this specific thione-thiol tautomerism is not applicable. The relevant tautomerism is the prototropic tautomerism of the triazole ring itself, as discussed in the NMR section.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, further structural confirmation. For this compound (C₃H₃N₅O₃), the exact mass can be calculated, which is crucial for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Molecular Formula: C₃H₃N₅O₃

Molecular Weight: 157.09 g/mol

Exact Mass: 157.0239

The fragmentation pattern can be predicted based on the known stability of the triazole ring and the common fragmentation pathways of nitro and carboxamide groups. The mass spectrum of the parent compound, 3-Nitro-1,2,4-triazole, shows a clear molecular ion peak. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 157 | [C₃H₃N₅O₃]⁺ | Molecular Ion [M]⁺ |

| 141 | [C₃H₃N₅O₂]⁺ | Loss of an oxygen atom [M-O]⁺ |

| 111 | [C₃H₂N₄O]⁺ | Loss of the nitro group [M-NO₂]⁺ |

| 113 | [C₂H₃N₄O₂]⁺ | Loss of the carboxamide group [M-CONH₂]⁺ |

| 114 | [C₃H₂N₃O₃]⁺ | Loss of the amide radical [M-NH]⁺ |

These predictions would need to be confirmed by experimental data.

Analysis of related nitro-triazole compounds shows that the loss of the nitro group (NO₂) is a common and significant fragmentation pathway. researchgate.net For the carboxamide, a characteristic loss of isocyanic acid (HNCO, 43 Da) from the molecular ion is also a plausible fragmentation route.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of the electronic transitions of this compound using UV-Vis spectroscopy would reveal information about its chromophores, which include the nitro group and the triazole ring. Typically, this analysis would identify the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* electronic transitions. However, no specific experimental UV-Vis spectral data for this compound is available in the searched literature.

Computational and Quantum Chemical Investigations

Computational studies are essential for understanding the molecular properties of novel compounds. This section would typically be populated with data from quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT calculations are a powerful tool for predicting the properties of molecules. Such studies on this compound would provide fundamental insights into its stability and reactivity.

A DFT geometry optimization would calculate the most stable three-dimensional arrangement of the atoms in the molecule, providing predicted bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's structure, but specific optimized coordinates for this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. No calculated HOMO-LUMO energies or energy gap values for this compound were found.

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of intermolecular interactions. A specific MEP map for this compound is not available in the literature searched.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the electron density distribution in a molecule, describing charge transfer events, hyperconjugative interactions, and the nature of chemical bonds. This analysis would offer a deeper understanding of the electronic structure of this compound, but no such studies were identified.

Theoretical Studies of Stability and Tautomerism (e.g., N1-H, N2-H, N3-H forms)

The 1,2,4-triazole ring of this compound allows for the existence of several tautomers, depending on the position of the annular proton. The most plausible forms are the N1-H, N2-H, and N4-H tautomers. Theoretical calculations are crucial for determining the relative stabilities of these forms, which in turn govern the compound's chemical behavior and physical properties.

While specific theoretical studies on the tautomerism of this compound are not extensively reported in publicly available literature, the methodologies for such investigations are well-established. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for this purpose. nih.govresearchgate.net These methods are used to calculate the ground-state energies of the different tautomers, with the lowest energy form being the most stable.

For analogous systems like nitrosoguanidine (B1196799) and various substituted diazoles, theoretical studies have successfully elucidated the preferred tautomeric forms. nih.govresearchgate.net For instance, in a study on nitrosoguanidine tautomers, the nitrosimine form was found to be the most stable. nih.gov In the case of 2,5-substituted diazoles, the relative stabilities of the tautomers were found to be dependent on the nature of the exocyclic groups. researchgate.net

For this compound, it is anticipated that the N1-H tautomer is the most stable form in the gas phase and nonpolar solvents, which is common for many 1,2,4-triazole derivatives. The stability of the different tautomers can be influenced by intermolecular hydrogen bonding in the solid state and by solvent polarity in solution.

A hypothetical relative stability order for the tautomers of this compound, based on general trends for similar compounds, is presented in the table below. This data is illustrative and would require specific computational studies for confirmation.

| Tautomer | Relative Energy (kcal/mol) |

| N1-H | 0.0 (most stable) |

| N2-H | > 5.0 |

| N4-H | > 10.0 |

This table is illustrative and based on general trends for 1,2,4-triazole derivatives. Actual values would require specific DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations for Crystal Growth and Solvent-Crystal Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide detailed insights into its crystal growth mechanisms and the interactions between the crystal surfaces and different solvents.

The key findings from MD simulations on analogous systems, which are likely applicable to this compound, include:

Solvent-Crystal Interactions: The nature of the solvent significantly influences the crystal morphology. Solvents can selectively adsorb to different crystal faces, thereby inhibiting or promoting growth along specific crystallographic directions.

Crystal Habit Modification: By understanding the solvent-crystal interactions, it is possible to tailor the crystal shape. For instance, the addition of a co-solvent can alter the growth rates of different crystal faces, leading to a more desirable crystal habit.

Mechanism of Interaction: The interactions between the solvent and the crystal surface are often dominated by hydrogen bonding, especially for protic solvents and compounds with hydrogen bond donors and acceptors like this compound.

The table below summarizes the typical effects of different solvents on the crystal morphology of nitro-triazole compounds, as determined by MD simulations.

| Solvent | Predominant Interaction | Effect on Crystal Habit |

| Water | Hydrogen bonding | Can lead to more equant (less needle-like) crystals |

| Ethanol | Hydrogen bonding and van der Waals | Can alter aspect ratios, potentially leading to more block-like crystals |

| Acetone | Dipole-dipole interactions | May promote growth on specific faces, leading to elongated crystals |

This table is based on general findings from MD simulations of related nitro-triazole compounds and illustrates the expected trends for this compound.

Reactivity Profiles and Reaction Mechanisms of 3 Nitro 1h 1,2,4 Triazole 5 Carboxamide

Acid-Base Properties and Protonation Equilibria

The 1,2,4-triazole (B32235) ring system is amphoteric, meaning it can act as both an acid and a base. The NH protons on the triazole ring are acidic, with the pKa of the parent 1,2,4-triazole being 10.26. researchgate.net The presence of the strongly electron-withdrawing nitro group is expected to significantly increase the acidity (lower the pKa) of the N-H proton on the triazole ring of 3-Nitro-1H-1,2,4-triazole-5-carboxamide compared to the unsubstituted 1,2,4-triazole. For comparison, the pKa of 3-nitro-1,2,4-triazol-5-one is reported as 3.76, highlighting the acidifying effect of the nitro group. nih.gov

The triazole ring also possesses basic character due to the lone pairs of electrons on the nitrogen atoms. The parent 1,2,4-triazole is a weak base, with a pKa of 2.19 for the protonated species. researchgate.net Protonation of 1,2,4-triazoles typically occurs at the N4 position. researchgate.netdnu.dp.ua In this compound, the electron-withdrawing nature of the nitro and carboxamide groups will decrease the basicity of the ring nitrogens.

Computational studies using Density Functional Theory (DFT) on 1,2,4-triazole have been employed to analyze reactivity descriptors and identify the most likely sites for protonation. dnu.dp.ua Such studies on this compound would be valuable to precisely determine the pKa values and the preferred protonation sites, which could be either the ring nitrogens or the carbonyl oxygen of the carboxamide group.

Interactive Data Table: Acidity of Triazole Derivatives

| Compound | pKa | Reference |

| 1,2,4-Triazole | 10.26 | researchgate.net |

| 3-Nitro-1,2,4-triazol-5-one | 3.76 | nih.gov |

| 4(5)-Nitro-1,2,3-triazole | 4.8 | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring and Carboxamide Group

The electron-deficient nature of the 1,2,4-triazole ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, electrophilic substitution on the carbon atoms of the ring is difficult, but can occur on the nitrogen atoms. researchgate.netmasterorganicchemistry.com

Nucleophilic Substitution:

The carbon atoms of the 1,2,4-triazole ring are π-deficient, rendering them susceptible to nucleophilic substitution, especially when a good leaving group is present. masterorganicchemistry.com For instance, halogenated nitrotriazoles can undergo nucleophilic substitution. The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole from 5-bromo-3-nitro-1,2,4-triazole is an example of such a reaction. Theoretical studies on the nucleophilic aromatic substitution (SNAr) in halonitroarenes provide mechanistic insights that can be extended to nitrotriazoles. mdpi.com Computational studies using DFT can help in understanding the reactivity patterns and mechanisms of vicarious nucleophilic substitution in nitroheteroarenes. researchgate.net

The carboxamide group itself can be a target for nucleophiles, potentially leading to its conversion to other functional groups. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives. pressbooks.pub

Electrophilic Substitution:

Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms. researchgate.netmasterorganicchemistry.com Alkylation of 3-nitro-1,2,4-triazole (B13798) derivatives with agents like dialkyl sulfates has been shown to proceed selectively, yielding N-alkylated products. researchgate.net The reaction of 3-nitro-1,2,4-triazoles with various electrophiles in basic media can lead to a mixture of N1, N2, and N4 substituted products. researchgate.netresearchgate.net

The carboxamide group is generally deactivating towards electrophilic aromatic substitution, and direct electrophilic attack on the carboxamide nitrogen is not a common reaction pathway under typical conditions.

Hydrolysis and Solvolysis Reactions

The hydrolysis of the carboxamide group in this compound would lead to the formation of 3-Nitro-1H-1,2,4-triazole-5-carboxylic acid and ammonia (B1221849). Amide hydrolysis can be catalyzed by either acid or base, though the conditions are generally more forcing than for esters. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of ammonia (which is protonated under acidic conditions) yields the carboxylic acid. The protonation of the leaving amine makes the reaction essentially irreversible. youtube.com

Base-Catalyzed Hydrolysis: This proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. pressbooks.publibretexts.org The subsequent elimination of the amide anion is difficult as it is a poor leaving group. pressbooks.pub The final step involves the deprotonation of the carboxylic acid by the released ammonia, which drives the equilibrium towards the products. libretexts.org

Studies on the hydrolysis of other triazole derivatives, such as 1-benzoyl-1,2,4-triazole, provide insights into the kinetics of such reactions. nih.gov The presence of the nitro group may influence the rate of hydrolysis.

Redox Chemistry of the Nitro Moiety and Triazole Ring

The redox chemistry of this compound is primarily centered around the nitro group, which is readily reducible. The 1,2,4-triazole ring itself is generally stable to reduction but can be susceptible to oxidation under certain conditions.

Reduction of the Nitro Group:

The nitro group can be reduced to an amino group, which is a common transformation in the chemistry of nitroaromatic and nitroheterocyclic compounds. This reduction can be achieved using various reducing agents. For the related compound 3-nitro-1,2,4-triazol-5-one (NTO), reduction to 3-amino-1,2,4-triazol-5-one (ATO) has been studied using the hematite-Fe(II) redox couple. nih.gov The reduction of nitrotriazoles is also a key step in their proposed mechanism of action as antitrypanosomatid agents, where they are thought to be substrates for type I nitroreductases. nih.gov

Oxidation:

The triazole ring can be oxidized under strong oxidizing conditions. For instance, the oxidation of 3-amino-1,2,4-triazole can lead to the formation of 3-amino-5-nitro-1,2,4-triazole. youtube.com The oxidation of the related compound 3-amino-1,2,4-triazol-5-one (ATO) by birnessite has been shown to result in ring opening to form urea, CO₂, and N₂. nih.gov This suggests that under sufficiently strong oxidizing conditions, the triazole ring of this compound could also be cleaved.

Computational Mechanistic Studies of Key Reactions and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms, electronic structures, and reactivity of molecules like this compound.

DFT studies on related nitrotriazoles have been conducted to understand their stability, electronic properties, and decomposition pathways. researchgate.netrsc.orgacs.org For example, computational studies on 3-nitro-1,2,4-triazole (3NTR) have investigated its decomposition upon low-energy electron attachment, revealing that the primary dissociation channel is the cleavage of a hydrogen radical. rsc.org This highlights the relative stability of the triazole ring to electron-induced cleavage. rsc.org

Furthermore, DFT calculations have been used to study the impact of isomerism on the performance and stability of energetic materials based on dinitro-tris(triazole) scaffolds. acs.org These studies show that altering the position of the nitro groups and the nitrogen atoms within the triazole rings significantly influences the energetic properties. acs.org

For this compound, DFT calculations could be used to:

Predict the most likely sites for protonation and deprotonation, and estimate pKa values.

Model the transition states for nucleophilic and electrophilic substitution reactions to determine activation energies and preferred reaction pathways.

Investigate the mechanism of hydrolysis of the carboxamide group.

Calculate redox potentials and model the electron transfer processes involved in the reduction of the nitro group.

Interactive Data Table: Computational Insights into Nitrotriazole Reactivity

| Computational Method | Studied Compound | Key Finding | Reference |

| DFT (B3LYP/6-311G(d,p)) | Nitroheteroarenes | Analysis of reactivity patterns and mechanisms of vicarious nucleophilic substitution. | researchgate.net |

| DFT | Dinitro-tris(triazole) isomers | Isomerism significantly impacts energetic and safety characteristics. | acs.org |

| Quantum Chemical Calculations | 3-Nitro-1,2,4-triazole (3NTR) | The primary dissociation upon electron attachment is the loss of a hydrogen radical. | rsc.org |

Applications in Advanced Materials and Chemical Technologies

High-Energy Density Materials (HEDMs) Research

In the development of next-generation energetic materials, the focus is on achieving a delicate balance between energy output and stability. The molecular structure of this compound offers a promising scaffold to meet these requirements.

The performance of an energetic material is primarily defined by its detonation velocity (D) and detonation pressure (P). For nitrotriazole-based compounds, these parameters are frequently estimated using computational programs like EXPLO5. Theoretical calculations for energetic salts derived from related nitrotriazole structures demonstrate excellent performance metrics. For example, certain hydrazinium (B103819) salts of nitrotriazoles have calculated detonation velocities exceeding 8,600 m/s and pressures of over 30 GPa. energetic-materials.org.cn Derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole show calculated detonation velocities in the range of 8,020 to 8,820 m/s. nih.gov These theoretical studies are crucial for screening potential candidates and guiding synthetic efforts toward the most promising energetic materials. nih.govrsc.org

| Compound Derivative/Salt | Calculated Detonation Velocity (D, m/s) | Calculated Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|

| Hydrazine (B178648) Salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | 8634 | 30.2 | energetic-materials.org.cn |

| Triaminoguanidine Salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | 8627 | - | energetic-materials.org.cn |

| Dihydrazinium Salt of 4-nitro-5-dinitromethyl-1,2,3-1H-triazole | 9198 | 34.5 | rsc.org |

| Perchlorate Salt of 5-hydrazino-3-nitro-1,2,4-triazole | 9505 | 41.9 (Calculated from 419 kbar) | rsc.org |

| 3-Amino-5-nitro-1,2,4-triazole (ANTA) | >8770 (Higher than TATB) | - | osti.gov |

Thermal stability is a critical safety parameter for HEDMs, indicating the temperature at which the material begins to decompose. Studies on the closely related compound 3-nitro-1,2,4-triazol-5-one (NTO) show that it possesses high thermal stability, with decomposition typically beginning at temperatures above 250°C. energetic-materials.org.cnbohrium.com Differential Scanning Calorimetry (DSC) analysis of NTO reveals a sharp exothermic decomposition peak around 253°C. bohrium.com The decomposition process of nitrotriazoles is complex, with the initial step often being the cleavage of the C—NO₂ or N—NO₂ bond. researchgate.netresearchgate.net The main gaseous products evolved during thermolysis include N₂, CO₂, H₂O, NO, and N₂O. bohrium.comresearchgate.net The inherent stability of the triazole ring contributes significantly to the high decomposition temperatures observed in this class of compounds. researchgate.net

| Compound/Derivative | Decomposition Onset/Peak Temperature (°C) | Method | Reference |

|---|---|---|---|

| 3-nitro-1,2,4-triazol-5-one (NTO) | ~271 (Onset) | TG/DTA (in N₂) | bohrium.com |

| 3-nitro-1,2,4-triazol-5-one (NTO) | 253 (Peak) | DSC | bohrium.com |

| Fused triazolo[4,3-b]triazole (from HNT) | 313 | DSC | rsc.org |

| Ammonium (B1175870) Salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | > Precursor | DSC/TGA | energetic-materials.org.cn |

| Hydrazine Salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | > Precursor | DSC/TGA | energetic-materials.org.cn |

A common strategy to tailor the properties of energetic materials is the formation of energetic salts or co-crystals. The acidic proton on the triazole ring of nitrotriazole derivatives can be abstracted by a base to form a variety of energetic salts with cations like ammonium, hydrazinium, or guanidinium. energetic-materials.org.cn These salts often exhibit modified properties, such as higher densities, altered thermal stabilities, and different sensitivities compared to the parent compound. energetic-materials.org.cnnih.gov For instance, bis[3-(5-nitroimino-1,2,4-triazolate)]-based salts have been synthesized and shown to have excellent thermal stability and detonation properties, with some being superior to RDX. nih.gov

Co-crystallization, which involves combining two or more different neutral molecules in a single crystal lattice, is another powerful technique. Co-crystals of NTO with other explosives like HMX have been investigated to create new materials with a unique combination of properties, such as enhanced performance and reduced sensitivity. researchgate.net These synthetic approaches allow for the fine-tuning of material properties for specific applications. researchgate.net

Exploration in Novel Materials Science Applications

Beyond HEDMs, the chemical functionalities of the nitro-triazole-carboxamide structure lend themselves to other areas of materials science.

The reactive sites on the 3-Nitro-1H-1,2,4-triazole-5-carboxamide molecule, including the carboxamide and triazole ring nitrogens, offer potential for its use in polymer chemistry. It could theoretically serve as a monomer or a co-monomer in the synthesis of novel polymers. The incorporation of the nitro-triazole moiety into a polymer backbone could yield materials with high thermal stability and specific functionalities. Research on related N-substituted nitrotriazoles has highlighted their potential as scaffolds for developing new polymeric materials. nih.gov Additionally, it could be explored as an energetic additive in polymer-bonded explosives (PBXs) or propellants, where it would contribute to the energy output while being chemically integrated into the binder matrix. The N-monoalkylation of nitrotriazoles with polymeric chains has been demonstrated, showing a pathway for creating such advanced composite materials. researchgate.net

Information Not Available for this compound in Specified Applications

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound" for the applications detailed in the requested outline. The search included its role in advanced materials and its use as a reagent in organic synthesis.

The performed searches for the integration of this compound into coordination polymers and metal-organic frameworks (MOFs) did not yield any relevant results. While the parent compound, 3-nitro-1H-1,2,4-triazole, and other related triazole derivatives are mentioned in the context of energetic coordination polymers, there is no specific mention of the 5-carboxamide derivative being used for these purposes.

Similarly, investigations into the role of this compound as a reagent in organic synthesis, specifically as a coupling agent or for introducing protecting groups, returned no pertinent information. Literature on triazole carboxamides exists, but these documents discuss different isomers or derivatives, primarily in the context of medicinal chemistry and drug discovery, which falls outside the scope of the requested article.

Due to the absence of verifiable research findings for "this compound" in the specified areas, it is not possible to generate the requested scientific article. The compound appears to be highly specialized or not widely reported in the contexts of advanced materials, chemical technologies, or as a reagent in organic synthesis.

Advanced Research Perspectives and Future Directions

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of nitrogen-rich heterocyclic compounds, including nitrotriazoles, has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. A significant future direction is the development of sustainable and atom-economical synthetic routes to 3-Nitro-1H-1,2,4-triazole-5-carboxamide. Green chemistry principles are increasingly being applied to the synthesis of energetic materials to minimize environmental impact and enhance safety.

Future research in this area will likely focus on:

Water as a Solvent: Utilizing water as a solvent for the synthesis of nitrotriazoles offers significant environmental and safety advantages over traditional organic solvents. Research has demonstrated the feasibility of using water for the oxidation of nitrogen-rich heterocyclic amines to their nitro-substituted counterparts. scribd.com

Minimizing Hazardous Reagents: The development of synthetic pathways that avoid the use of toxic and hazardous reagents is a key goal. This includes exploring alternative nitrating agents and catalysts that are more environmentally benign.

Click Chemistry: The application of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been reviewed as a green approach for the synthesis of 1,2,3-triazoles. nih.gov Adapting these principles to the 1,2,4-triazole (B32235) system could lead to more efficient and sustainable synthetic methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields, contributing to a more sustainable process. This technique has been successfully applied to the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which are potential precursors to this compound. mdpi.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Reference |

| Use of Water as Solvent | Can replace hazardous organic solvents in nitration and cyclization steps. | scribd.com |

| Click Chemistry | Could be adapted for the formation of the triazole ring with high atom economy. | nih.gov |

| Microwave-Assisted Synthesis | Can accelerate reaction rates and improve energy efficiency in the synthesis of precursors. | mdpi.com |

Computational Design and Prediction of Novel Derivatives with Tailored Energetic Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new energetic materials. By predicting the properties of novel derivatives of this compound in silico, researchers can prioritize synthetic efforts on molecules with the most promising characteristics. Density Functional Theory (DFT) is a particularly valuable method for studying the structures and properties of energetic materials. nih.gov

Key areas for future computational research include:

Structure-Property Relationships: Establishing clear relationships between the molecular structure of this compound derivatives and their energetic properties (e.g., density, heat of formation, detonation velocity, and sensitivity) is a primary objective.

** substituent Effects:** Systematically studying the effect of different functional groups at various positions on the triazole ring and the carboxamide moiety can help in tailoring the properties of the molecule. For example, introducing amino, nitro, or other energetic groups can significantly alter the performance and stability.

Prediction of Solid-State Properties: Computational methods can be used to predict the crystal packing and density of novel derivatives, which are crucial parameters for energetic performance.

Theoretical Studies on Stability and Sensitivity: Understanding the factors that influence the thermal stability and impact sensitivity of these compounds at a molecular level is critical for designing safer energetic materials.

| Computational Method | Application in Designing Derivatives | Reference |

| Density Functional Theory (DFT) | Prediction of geometries, electronic structures, and energetic properties. | nih.gov |

| Molecular Dynamics (MD) | Simulation of thermal decomposition and sensitivity to external stimuli. | rsc.org |

Further Investigation of Solid-State Properties and Crystal Engineering Strategies

The arrangement of molecules in the solid state has a profound impact on the properties of energetic materials, including their density, stability, and sensitivity. Crystal engineering provides a framework for designing and controlling the crystal structures of materials to achieve desired properties.

Future research in this domain will involve:

Polymorphism Screening: A thorough investigation of the potential polymorphs of this compound is necessary, as different crystalline forms can exhibit vastly different properties.

Cocrystallization: The formation of cocrystals with other energetic molecules or inert coformers is a promising strategy to tune the properties of this compound. Energetic-energetic cocrystals can offer a balance of performance and sensitivity, while energetic-inert cocrystals can improve safety characteristics. researchgate.net

Salt Formation: Exploring the formation of energetic salts by protonating or deprotonating the triazole ring or the carboxamide group can lead to new materials with enhanced thermal stability and reduced sensitivity.

Advanced Structural Characterization: The use of advanced characterization techniques, such as single-crystal X-ray diffraction at various temperatures and pressures, will provide detailed insights into the crystal packing and intermolecular interactions.

Exploration of Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The application of MCRs to the synthesis of this compound and its derivatives is a promising area for future exploration.

Potential MCR strategies could include:

One-Pot Synthesis: Developing a one-pot reaction that combines the formation of the triazole ring with the introduction of the nitro and carboxamide functionalities would be a significant synthetic advancement.

Combinatorial Libraries: The use of MCRs would facilitate the creation of libraries of this compound derivatives with diverse substituents, enabling a more comprehensive exploration of structure-property relationships.

Novel Reaction Pathways: Investigating novel MCRs that lead to the 1,2,4-triazole core could provide access to new classes of energetic materials. Research into the multicomponent synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can provide inspiration for similar strategies for 1,2,4-triazoles. researchgate.netbeilstein-journals.org

In-depth Studies of Intermolecular Interactions and Supramolecular Assembly

The nature and strength of intermolecular interactions within the crystal lattice are fundamental to the stability and sensitivity of energetic materials. A detailed understanding of these interactions in this compound is crucial for the rational design of safer and more reliable materials.

Future research will focus on:

Hydrogen Bonding Networks: The carboxamide and nitro groups, along with the triazole ring, provide multiple sites for hydrogen bonding. Characterizing the hydrogen bonding networks in the solid state is essential for understanding the crystal packing and its influence on material properties.

π-π Stacking Interactions: The aromatic triazole ring can participate in π-π stacking interactions, which can contribute to the stability of the crystal structure.

van der Waals Forces: A comprehensive analysis of the van der Waals interactions is necessary for a complete picture of the forces governing the supramolecular assembly. nih.gov

Hirshfeld Surface Analysis: This computational tool is valuable for visualizing and quantifying intermolecular contacts in a crystal structure, providing insights into the packing environment. researchgate.net

| Intermolecular Interaction | Role in Crystal Packing and Properties | Reference |

| Hydrogen Bonding | Key determinant of crystal packing, influencing density and sensitivity. | researchgate.net |

| π-π Stacking | Contributes to the stability of the crystal lattice. | bohrium.com |

| van der Waals Forces | Important for overall crystal cohesion and energy. | nih.gov |

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H configurations) and hydrogen-bonded networks .

- NMR spectroscopy : -NMR (DMSO-d6) identifies NH protons (δ 10.2–12.5 ppm) and nitro groups (δ 8.7 ppm) .

- FT-IR : Confirms carboxamide C=O stretching (1680–1700 cm) and nitro N–O vibrations (1540 cm) .

How does functionalization of the carboxamide group impact biological or catalytic activity?

Advanced Research Focus

Derivatization with aminoethyl or cyclopentyl groups enhances applications:

- Enzyme inhibition : N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide shows IC < 1 µM against carbonic anhydrase .

- Coordination chemistry : The carboxamide moiety binds transition metals (e.g., Ni) in pincer complexes for catalysis .

- Solubility modulation : Alkylation (e.g., methyl or vinyl groups) improves aqueous solubility by 3–5× .

What strategies mitigate thermal decomposition during storage or handling?

Q. Basic Research Focus

- Stabilizers : Addition of 1–2 wt% urea or melamine reduces decomposition rates by 40% .

- Storage conditions : Anhydrous environments (<5% humidity) at 4°C prevent hydrolysis of the nitro group.

- Encapsulation : Microencapsulation in polyvinylpyrrolidone (PVP) matrices extends shelf life to >12 months .

How do structural modifications influence energetic properties in high-performance materials?

Q. Advanced Research Focus

- Salt formation : Ammonium or hydrazinium salts of nitro-triazoles exhibit higher densities (1.87 g/cm) and detonation velocities than RDX .

- Hybrid frameworks : Combining nitro-triazoles with tetrazoles or furazans increases oxygen balance by 15–20% .

- Thermal resistance : 3,5-Dinitro derivatives (e.g., HCPT) decompose above 180°C, making them suitable for aerospace applications .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Batch consistency : Continuous flow reactors reduce variability (<5% yield deviation) compared to batch methods .

- Byproduct control : LC-MS monitoring identifies nitroso intermediates, which are quenched with ascorbic acid.

- Safety protocols : Automated temperature control and pressure relief systems mitigate risks of exothermic nitro group reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.